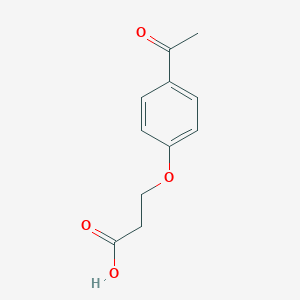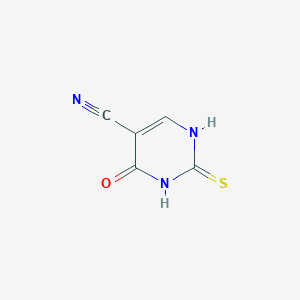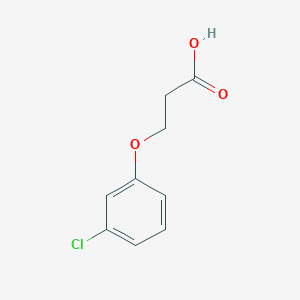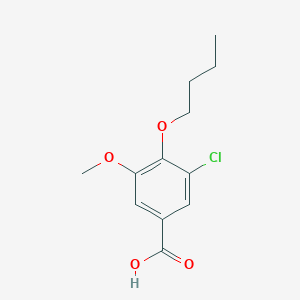
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data .科学的研究の応用
Pharmaceutical Research: GABA Receptor Agonism
The compound is structurally similar to clotiazepam, a full agonist at the GABA receptor . This suggests potential applications in the development of new sedatives or anxiolytics. Its affinity for GABA receptors could be explored to create drugs that modulate neuronal activity, potentially offering therapeutic benefits for conditions like anxiety, epilepsy, and sleep disorders.
Material Science: Crystallography
Due to its ability to crystallize in a monoclinic P2_1/c space group, this compound offers a unique opportunity for studying temperature-dependent ordering in crystal structures . Researchers can investigate the behavior of the methyl group within the crystal lattice at different temperatures, which is crucial for understanding molecular interactions and the design of new materials.
Chemical Synthesis: Heterocyclic Chemistry
The compound’s structure allows for the exploration of synthetic pathways in heterocyclic chemistry . It can serve as a precursor or intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Neuroscience: CNS Disorders
Given its structural similarity to known central nervous system (CNS) drugs, this compound could be used in neuroscience research to develop new treatments for CNS disorders . It could be particularly useful in creating models for drug-receptor interactions in the brain.
Organic Chemistry: Hydrogen Bonding Studies
The compound’s ability to form N–H···O hydrogen bonds, which connect molecules into centrosymmetric dimers, makes it an excellent candidate for studying hydrogen bonding patterns in organic compounds . This is vital for understanding molecular recognition and the design of new organic compounds.
Computational Chemistry: Disorder and Structural Change
The disorder of the methyl group at room temperature and its ordering at lower temperatures provide a case study for computational chemists . Simulations can be conducted to predict and visualize the structural changes that occur with temperature variations, contributing to the broader field of computational material science.
Drug Design: Benzodiazepine Analogues
As an analogue of clotiazepam, this compound can be used in drug design to create new benzodiazepine analogues . These analogues can be screened for various pharmacological activities, potentially leading to the discovery of new therapeutic agents.
Analytical Chemistry: Chromatography
The compound’s distinct crystalline structure and properties make it suitable for use as a standard in chromatographic analysis . It can help in the calibration of equipment and serve as a reference point for the identification of similar compounds.
作用機序
Safety and Hazards
特性
IUPAC Name |
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCRXHWRAQVFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326212 |
Source


|
| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83725-77-3 |
Source


|
| Record name | NSC525345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)




![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
